

# "synthesis and properties of 4-Chloro-4'-fluorobutyrophenone"

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## Compound of Interest

Compound Name: Fluorobutyrophenone

Cat. No.: B13424257

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An In-depth Technical Guide to 4-Chloro-4'-**fluorobutyrophenone**: Synthesis and Properties

## Introduction

4-Chloro-4'-**fluorobutyrophenone** is a halogenated aromatic ketone that serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical compounds and fine chemicals. [1] Its chemical structure, featuring chloro, fluoro, and ketone functional groups, imparts a high degree of reactivity, making it a valuable building block for creating more complex molecules.[1] This technical guide provides a comprehensive overview of its synthesis, properties, and significant applications, tailored for researchers, scientists, and professionals in drug development. The compound, with CAS Number 3874-54-2, is particularly noted for its role as a precursor in the manufacturing of several antipsychotic drugs.[2][3][4]

## Synthesis of 4-Chloro-4'-fluorobutyrophenone

The primary method for synthesizing 4-Chloro-4'-**fluorobutyrophenone** is through the Friedel-Crafts acylation reaction.[5][6] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride, catalyzed by a strong Lewis acid, typically aluminum chloride ( $\text{AlCl}_3$ ).[7]

In this specific synthesis, fluorobenzene is acylated by 4-chlorobutyryl chloride in the presence of aluminum chloride. The reaction proceeds by the formation of an acylium ion, which then attacks the electron-rich fluorobenzene ring to form the final product.

## Experimental Protocol: Friedel-Crafts Acylation

The following protocol outlines a general procedure for the synthesis of 4-Chloro-4'-**fluorobutyrophenone**.

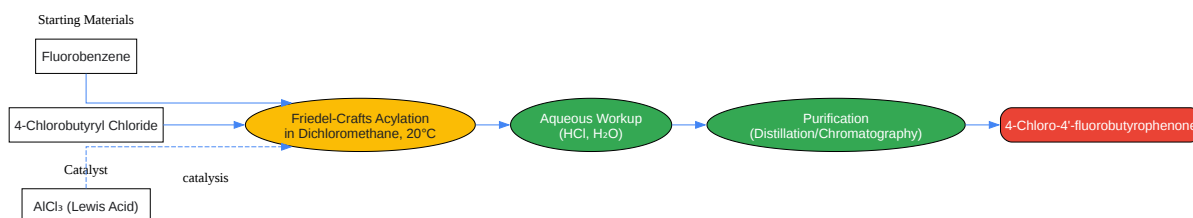
Materials:

- Fluorobenzene
- 4-chlorobutyryl chloride
- Aluminum chloride (anhydrous)
- Dichloromethane (anhydrous)
- Hydrochloric acid (concentrated)
- Water
- Sodium sulfate (anhydrous)
- Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

- In a three-necked round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in anhydrous dichloromethane.
- Cool the suspension in an ice bath.
- Slowly add 4-chlorobutyryl chloride to the cooled suspension via the dropping funnel while maintaining the temperature.
- Once the addition is complete, add fluorobenzene dropwise to the reaction mixture.
- After the addition of fluorobenzene, allow the reaction mixture to stir at room temperature for several hours (typically 4 hours) to ensure the completion of the reaction.[8]

- Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
- Separate the organic layer. Extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash sequentially with dilute hydrochloric acid, water, and brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter and concentrate the solvent under reduced pressure to obtain the crude product.
- The crude product can be further purified by column chromatography or vacuum distillation to yield pure 4-Chloro-4'-**fluorobutyrophenone**.



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Caption: Synthesis workflow for 4-Chloro-4'-**fluorobutyrophenone**.

## Physicochemical and Spectral Properties

4-Chloro-4'-**fluorobutyrophenone** is typically a pale yellow to greenish clear oil or a white to off-white solid, depending on its purity and storage conditions.<sup>[1][2][9]</sup> It is characterized by

good solubility in organic solvents like ethanol, methanol, chloroform, and dichloromethane, but has low solubility in water.[1][9]

## Quantitative Data Summary

Property	Value	References
Molecular Formula	C <sub>10</sub> H <sub>10</sub> ClFO	[1][2][10]
Molecular Weight	200.64 g/mol	[2][10][11]
CAS Number	3874-54-2	[1][2][10]
Appearance	Pale to yellow liquid or solid	[1][10]
Melting Point	5-6 °C	[2][10]
Boiling Point	130-132 °C at 0.975 mmHg	[2]
122 °C at 0.7 mmHg	[10]	
Density	1.22 g/mL at 25 °C	[2]
Refractive Index (n <sub>20</sub> /D)	1.5255	[2]
Water Solubility	0.38 g/L at 20 °C	[2]
LogP	2.84 at 30 °C	[2]

## Spectral Data

- <sup>1</sup>H NMR (ppm): 8.03-7.97 (m, 2H, aromatic), 7.17-7.09 (m, 2H, aromatic), 3.68 (t, J=6.2 Hz, 2H, -CH<sub>2</sub>Cl), 3.15 (t, J=7.0 Hz, 2H, -COCH<sub>2</sub>-), 2.22 (tt, J=7.0, 6.2 Hz, 2H, -CH<sub>2</sub>CH<sub>2</sub>CH<sub>2</sub>-).[2]
- <sup>13</sup>C NMR (ppm): 197.3 (C=O), 166.1 (d, J=254.7 Hz, C-F), 133.2 (d, J=4.3 Hz), 130.6 (d, J=9.3 Hz, 2CH), 115.9 (d, J=22.2 Hz, 2CH), 44.6 (CH<sub>2</sub>), 35.2 (CH<sub>2</sub>), 26.7 (CH<sub>2</sub>).[2]
- Mass Spectrometry (GC-MS, m/z): Major peaks are found at 200 (M<sup>+</sup>, 1%), 164 (1%), 138 (43%), 123 (100%), 107 (10%).[2]

## Applications in Research and Development

The unique chemical structure of 4-Chloro-4'-**fluorobutyrophenone** makes it an indispensable intermediate in several industrial and research applications.

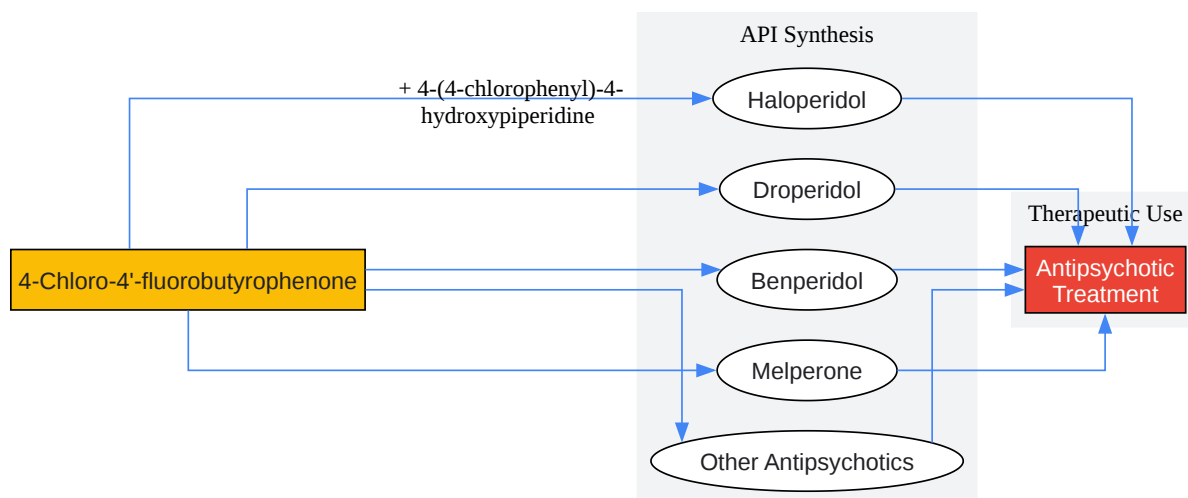
## Pharmaceutical Synthesis

The primary application of this compound is as a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly antipsychotics.<sup>[2][3][10]</sup> The butyrophenone moiety is a core structure in many neuroleptic drugs. This compound is a direct precursor to a range of medications used to treat psychosis and depression.<sup>[3][4]</sup>

Examples of APIs synthesized from 4-Chloro-4'-**fluorobutyrophenone** include:

- Haloperidol<sup>[2][4]</sup>
- Benperidol<sup>[4]</sup>
- Bromperidol<sup>[4]</sup>
- Droperidol<sup>[2][4]</sup>
- Fluanisone<sup>[2][4]</sup>
- Melperone<sup>[2][4]</sup>
- Timiperone<sup>[2]</sup>
- Trifluoperidol<sup>[4]</sup>

The synthesis of these drugs typically involves a nucleophilic substitution reaction where the chlorine atom is displaced by a suitable amine-containing moiety, such as 4-(4-chlorophenyl)-4-hydroxypiperidine in the case of Haloperidol synthesis.<sup>[12]</sup>



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Caption: Role as a precursor in the synthesis of antipsychotic drugs.

## Other Applications

Beyond its prominent role in pharmaceuticals, 4-Chloro-4'-**fluorobutyrophenone** is also utilized in:

- **Fine Chemical Synthesis:** It serves as a building block for producing specialty chemicals and advanced intermediates.<sup>[1]</sup>
- **Agrochemical Development:** Its halogenated structure is leveraged in synthesizing precursors for herbicides and pesticides.<sup>[1][10]</sup>
- **Material Science:** The compound is used in the development of specialty polymers and resins, contributing to materials with enhanced thermal stability and mechanical strength.<sup>[10]</sup>

- Research and Development: It is widely used in laboratory settings for studying reaction mechanisms and optimizing synthetic pathways.[1]

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